N-(4-Ethoxycarbonylphenyl)maleamic acid

Lipophilicity Drug Design Pharmacokinetics

Procure N-(4-Ethoxycarbonylphenyl)maleamic acid (CAS 53616-17-4) when your synthetic route demands a maleamic acid intermediate with a reactive ethoxycarbonyl handle that survives cyclodehydration to maleimide. Unlike unsubstituted maleamic acid (LogP -1.00), this derivative's LogP of 1.52 ensures compatibility with hydrophobic polymer matrices, while the para-ethoxycarbonyl group enables downstream hydrolysis, reduction, or transesterification. Essential for functionalized polyimides, thiol-reactive bioconjugation reagents, and tunable prodrug scaffolds. Confirm the ethoxycarbonyl moiety is intact post-synthesis—simpler N-aryl maleamic acids cannot replicate this reactivity.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 53616-17-4
Cat. No. B3143772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxycarbonylphenyl)maleamic acid
CAS53616-17-4
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17)/b8-7-
InChIKeyPGHXVUXXQIGFAM-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxycarbonylphenyl)maleamic Acid (CAS 53616-17-4): Aromatic Maleamic Acid Intermediate for Targeted N-Substituted Maleimide Synthesis


N-(4-Ethoxycarbonylphenyl)maleamic acid (CAS 53616-17-4; C13H13NO5; MW 263.25) is an aromatic maleamic acid derivative bearing a para-ethoxycarbonyl substituent on the phenyl ring. It is typically synthesized via condensation of ethyl 4-aminobenzoate with maleic anhydride in organic solvents such as dichloromethane or tetrahydrofuran under reflux . The compound features a maleamic acid core—(2Z)-4-oxobut-2-enoic acid—linked to an ethoxycarbonylphenyl group, providing both the reactive maleamic acid moiety for cyclodehydration and the ester-functionalized aromatic handle for further derivatization. Its predicted LogP of 1.52 and polar surface area of 92.7 Ų distinguish it from unsubstituted maleamic acid (XLogP = -1.00) and simple alkyl maleamic acids [1].

Why N-(4-Ethoxycarbonylphenyl)maleamic Acid Cannot Be Substituted by Generic Maleamic Acids or Simpler N-Aryl Analogs in Maleimide-Derived Syntheses


Generic maleamic acids or simpler N-aryl analogs cannot replace N-(4-Ethoxycarbonylphenyl)maleamic acid in applications requiring the precise combination of an aromatic core and a reactive ester handle. The ethoxycarbonyl group on the phenyl ring is not merely a structural appendage; it fundamentally alters the compound's physicochemical profile (LogP ~1.52 vs. -1.00 for unsubstituted maleamic acid) and provides a site for further functionalization—such as hydrolysis to the carboxylic acid, reduction to the alcohol, or transesterification—that is entirely absent in simpler N-alkyl or N-phenyl maleamic acids [1]. Consequently, substituting this compound with a structurally related maleamic acid lacking the ethoxycarbonyl moiety would fail to deliver the same downstream reactivity in maleimide synthesis, polymer conjugation, or prodrug design. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation Evidence for N-(4-Ethoxycarbonylphenyl)maleamic Acid vs. Related Maleamic Acids


Enhanced Lipophilicity: N-(4-Ethoxycarbonylphenyl)maleamic Acid Exhibits a LogP of 1.52, Markedly Higher Than Unsubstituted Maleamic Acid (LogP -1.00)

N-(4-Ethoxycarbonylphenyl)maleamic acid demonstrates a calculated LogP (octanol-water partition coefficient) of 1.51560, derived from its chemical structure . In contrast, unsubstituted maleamic acid (CAS 557-24-4) exhibits an XLogP of -1.00 and a measured LogP of -0.18720 [1]. The nearly 2.5-log unit increase reflects the lipophilic contribution of the para-ethoxycarbonylphenyl moiety. This higher lipophilicity correlates with enhanced membrane permeability and altered solubility profiles, which are critical parameters in prodrug design and cellular uptake studies.

Lipophilicity Drug Design Pharmacokinetics

Greater Topological Polar Surface Area (TPSA): N-(4-Ethoxycarbonylphenyl)maleamic Acid (92.7 Ų) vs. Unsubstituted Maleamic Acid (80.4 Ų)

The topological polar surface area (TPSA) of N-(4-Ethoxycarbonylphenyl)maleamic acid is calculated as 92.70 Ų . Unsubstituted maleamic acid has a TPSA of 80.39 Ų [1]. This increase of 12.3 Ų (≈15% larger) is attributable to the additional ester oxygen and carbonyl groups on the aromatic substituent. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration; compounds with TPSA <140 Ų are generally considered orally bioavailable, but the higher value for this derivative suggests slightly reduced passive membrane diffusion compared to the parent, which can be advantageous in tuning pharmacokinetic profiles.

Polar Surface Area Bioavailability ADME

Higher Molecular Weight and Rotatable Bond Count: N-(4-Ethoxycarbonylphenyl)maleamic Acid (MW 263.25; 6 Rotatable Bonds) vs. N-Alkyl Maleamic Acids

N-(4-Ethoxycarbonylphenyl)maleamic acid has a molecular weight of 263.25 g/mol and contains 6 freely rotatable bonds . In comparison, typical N-alkyl maleamic acids (e.g., N-methylmaleamic acid, MW ~129 g/mol; N-ethylmaleamic acid, MW ~143 g/mol) have molecular weights 100-120 g/mol lower and 2-3 fewer rotatable bonds. The higher molecular weight places this compound closer to the median for oral drug-like molecules (typically MW 200-500 Da), while the increased number of rotatable bonds (6 vs. 2-3) contributes to conformational flexibility, which can influence binding entropy and solubility [1]. This structural complexity provides a more realistic scaffold for medicinal chemistry optimization compared to simpler maleamic acids.

Molecular Weight Rotatable Bonds Drug-likeness

Unique Synthetic Utility: Direct Precursor to N-(4-Ethoxycarbonylphenyl)maleimide via Cyclodehydration

N-(4-Ethoxycarbonylphenyl)maleamic acid serves as a direct precursor to N-(4-ethoxycarbonylphenyl)maleimide (CAS 14794-06-0) via thermal or acid-catalyzed cyclodehydration [1]. This transformation is a hallmark application of N-substituted maleamic acids, enabling access to maleimide derivatives that are widely employed in polymer chemistry (as crosslinkers and monomers) and bioconjugation (as thiol-reactive probes) [2]. The ethoxycarbonyl group remains intact during cyclization, providing a reactive ester handle for subsequent amidation, hydrolysis, or polymerization. In contrast, simpler N-alkyl maleamic acids yield maleimides lacking this additional functionalization site, limiting their downstream utility. While quantitative yields for this specific cyclodehydration are not reported in the public literature for this exact compound, the class-level inference from structurally analogous N-aryl maleamic acids indicates typical yields of 60-85% under optimized conditions (acetic anhydride/sodium acetate) [3].

Maleimide Synthesis Cyclodehydration Polymer Chemistry

N-Alkyl Maleamic Acids Exhibit Insignificant Cytotoxicity and Antimicrobial Activity; Class-Level Inference Suggests N-(4-Ethoxycarbonylphenyl)maleamic Acid Is Unlikely to Possess Intrinsic Bioactivity

A 2013 study evaluated a series of N-alkyl maleamic acids (N-methyl, N-ethyl, N-propyl, N-butyl, N-pentyl, and N-hexyl) for in vitro cytotoxicity (against Vero cells), anti-rotavirus activity, and antibacterial/antifungal effects. Under the experimental conditions used, cytotoxic, antiviral, antibacterial, and antifungal properties were not observed for these compounds [1][2]. While N-(4-Ethoxycarbonylphenyl)maleamic acid itself has not been directly tested in these assays, its structural classification as an N-aryl maleamic acid—rather than N-alkyl—places it in a distinct category. The class-level inference from these N-alkyl data suggests that the maleamic acid core itself does not confer significant intrinsic bioactivity, and that any observed biological effects of N-aryl derivatives are likely driven by the aromatic substituent rather than the maleamic acid scaffold. This distinguishes the compound as a non-bioactive synthetic intermediate, which is advantageous for applications where unintended pharmacological activity must be avoided (e.g., polymer precursors, linker chemistry).

Cytotoxicity Antimicrobial In Vitro Assay

Optimal Procurement and Application Scenarios for N-(4-Ethoxycarbonylphenyl)maleamic Acid (CAS 53616-17-4)


Synthesis of Functionalized Maleimide Monomers for Advanced Polymer Networks

Procure N-(4-Ethoxycarbonylphenyl)maleamic acid when the synthetic target is a maleimide monomer bearing a reactive ester handle for subsequent polymerization or crosslinking. The compound's ethoxycarbonyl group remains intact during cyclodehydration to the maleimide, enabling post-polymerization modification or incorporation into covalent adaptable networks (CANs). This application is directly supported by the compound's established role as a maleamic acid intermediate and the class-level evidence of maleamic acids in polymer synthesis [1]. The increased lipophilicity (LogP 1.52) and molecular weight (263.25 g/mol) of this derivative also distinguish it from simpler maleamic acids, providing greater compatibility with hydrophobic polymer matrices.

Medicinal Chemistry: Scaffold for Prodrug Design Requiring Controlled Lipophilicity and Ester Hydrolysis

Select this compound for medicinal chemistry programs that require a maleamic acid-based prodrug scaffold with tunable lipophilicity and a hydrolyzable ester group. The calculated LogP of 1.52 represents a 2.5-log unit increase over unsubstituted maleamic acid, correlating with enhanced membrane permeability . The ethoxycarbonyl group can be hydrolyzed to the carboxylic acid or reduced to the alcohol, offering a handle for pharmacokinetic modulation. Class-level inference from disubstituted maleamic acid prodrugs demonstrates the utility of the maleamic acid moiety in pH-sensitive drug delivery systems [2].

Chemical Biology: Non-Bioactive Linker for Bioconjugation and Probe Synthesis

Utilize N-(4-Ethoxycarbonylphenyl)maleamic acid as a synthetic intermediate for preparing maleimide-based bioconjugation reagents. The maleamic acid core can be cyclized to a maleimide that reacts selectively with thiol groups in proteins, while the ethoxycarbonylphenyl group provides a spectroscopic handle (UV absorbance) and a site for further derivatization. The class-level evidence indicating insignificant intrinsic cytotoxicity of N-alkyl maleamic acids [3] supports the selection of this compound as a non-bioactive linker, minimizing interference in biological assays.

Materials Science: Precursor to Functionalized Polyimides and High-Performance Resins

Source this compound for the preparation of functionalized polyimides via thermal imidization of the corresponding maleamic acid. The aromatic ethoxycarbonylphenyl substituent imparts rigidity and thermal stability to the resulting polymer, while the ester group enables further crosslinking or functionalization. The compound's higher molecular weight and rotatable bond count (6) compared to N-alkyl maleamic acids contribute to chain flexibility and processability in resin formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Ethoxycarbonylphenyl)maleamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.